molecular formula C20H23N3O B12530935 2-(4-Benzyl-piperidin-1-ylmethyl)-3H-benzoimidazol-5-ol CAS No. 685841-35-4

2-(4-Benzyl-piperidin-1-ylmethyl)-3H-benzoimidazol-5-ol

Cat. No.: B12530935
CAS No.: 685841-35-4
M. Wt: 321.4 g/mol
InChI Key: NPFKLNZJQFUMPY-UHFFFAOYSA-N
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Description

2-(4-Benzyl-piperidin-1-ylmethyl)-3H-benzoimidazol-5-ol is a high-purity chemical compound designed for research applications, particularly in oncology and neuropharmacology. This benzimidazole derivative features a benzimidazole core linked to a 4-benzylpiperidine moiety, a structural motif known for significant biological activity. The benzimidazole pharmacophore is a privileged scaffold in medicinal chemistry, known to interact with diverse biological targets through metal ion coordination, π–π stacking, and hydrogen bonding . Benzimidazole derivatives demonstrate a broad range of biological activities, including DNA interaction, enzyme inhibition, and modulation of key cellular pathways crucial for cancer progression, making them prominent in anticancer drug discovery research . Specifically, structural analogs of this compound have been investigated as MEK inhibitors for potential anticancer applications . Furthermore, related piperidine-containing benzimidazole compounds have shown potent activity in neuropharmacological research, acting as ligands for neurotransmitter receptors and exhibiting potential for studying neurological disorders . The presence of the piperidine subunit, common in many bioactive molecules, suggests potential for central nervous system (CNS) permeability and interaction with various G-protein coupled receptors . Researchers can utilize this compound to explore its mechanism of action, which may involve caspase activation, induction of cell cycle arrest, or modulation of kinase activity . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

685841-35-4

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

2-[(4-benzylpiperidin-1-yl)methyl]-3H-benzimidazol-5-ol

InChI

InChI=1S/C20H23N3O/c24-17-6-7-18-19(13-17)22-20(21-18)14-23-10-8-16(9-11-23)12-15-4-2-1-3-5-15/h1-7,13,16,24H,8-12,14H2,(H,21,22)

InChI Key

NPFKLNZJQFUMPY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=NC4=C(N3)C=C(C=C4)O

Origin of Product

United States

Preparation Methods

Conventional Thermal Cyclization

  • Reactants : 4-Chloro-1,2-phenylenediamine and 2-bromo-1H-benzimidazole-5-carbaldehyde.
  • Conditions : Reflux in ethanol with catalytic HCl (12–24 hours).
  • Yield : ~70–80% after column chromatography (ethyl acetate/hexane).
  • Mechanism : Nucleophilic attack of the amine on the aldehyde, followed by cyclodehydration.

Microwave-Assisted Synthesis

  • Reactants : 2-Mercaptobenzimidazole and phenacyl bromides.
  • Conditions : Microwave irradiation (80°C, 2–7 minutes).
  • Advantage : Reduces reaction time from hours to minutes while maintaining yields >90%.

Introduction of the Piperidinylmethyl Side Chain

The 4-benzylpiperidine moiety is incorporated via alkylation or reductive amination:

Nucleophilic Substitution

  • Alkylating Agent : 1-(Chloromethyl)-4-benzylpiperidine or derivatives.
  • Base : Triethylamine or DIPEA in anhydrous THF/DMF.
  • Yield : 60–75%.
  • Example : Reacting 5-hydroxy-1H-benzimidazole with 1-(bromomethyl)-4-benzylpiperidine in the presence of K₂CO₃.

Mannich Reaction

  • Components : Benzimidazole, formaldehyde, and 4-benzylpiperidine.
  • Conditions : Ethanol, reflux (8–12 hours).
  • Yield : 65–80%.

Optimization Strategies and Catalytic Systems

Coupling Agents in Functionalization

  • HBTU/DIPEA : Used for amide bond formation in related benzimidazole-piperidine hybrids.
  • EDC/DMAP : Facilitates esterification or sulfonamide linkages.

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF or DMSO enhance reactivity in alkylation steps.
  • Low-Temperature Quenching : Minimizes side reactions during workup.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Ethyl acetate/hexane (3:1) for intermediate isolation.
  • HPLC : >95% purity for final compounds.

Spectroscopic Validation

  • ¹H NMR : Key signals include:
    • Piperidine CH₂ protons: δ 2.4–3.1 ppm (multiplet).
    • Benzimidazole aromatic protons: δ 6.8–7.8 ppm.
  • IR : C=N stretch at ~1620 cm⁻¹; O–H (phenolic) at ~3400 cm⁻¹.

Comparative Analysis of Synthetic Routes

Method Reactants Conditions Yield (%) Reference
Thermal Cyclization o-Phenylenediamine, aldehyde Reflux, HCl 70–80
Microwave Synthesis 2-Mercaptobenzimidazole, bromides Microwave, 80°C >90
Nucleophilic Alkylation Halomethyl-piperidine, benzimidazole DMF, K₂CO₃ 60–75
Mannich Reaction Formaldehyde, 4-benzylpiperidine Ethanol, reflux 65–80

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyl-piperidin-1-ylmethyl)-3H-benzoimidazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups.

Scientific Research Applications

Neuroprotective Agent

2-(4-Benzyl-piperidin-1-ylmethyl)-3H-benzoimidazol-5-ol acts as a potent antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This antagonistic action is significant in neuroprotection, particularly in conditions such as:

  • Neurodegenerative Diseases : The compound's ability to modulate NMDA receptor activity suggests potential use in treating diseases like Alzheimer's and Parkinson's, where excitotoxicity plays a crucial role in neuronal damage .

Antiviral Activity

Recent studies have highlighted the compound's effectiveness against viral infections, particularly Ebola virus:

  • Ebola Virus Inhibition : Research indicates that derivatives of benzimidazole-piperidine hybrids, including this compound, exhibit significant antiviral activity by inhibiting viral entry through interactions with the Niemann-Pick C1 (NPC1) protein. In vitro studies show promising results with effective concentrations (EC50) as low as 0.64 µM, demonstrating its potential as an antiviral agent .

Case Study 1: Neuroprotection

In a study evaluating various benzimidazole derivatives, including this compound, researchers found that these compounds effectively reduced neuronal cell death in models of excitotoxicity. The protective effects were attributed to NMDA receptor modulation, highlighting the compound's potential for therapeutic use in neurodegenerative disorders .

Case Study 2: Antiviral Efficacy Against Ebola

A comprehensive evaluation of synthesized benzimidazole derivatives demonstrated that compounds similar to this compound significantly inhibited Ebola virus infection in vitro. The mechanism involved blocking viral entry at the NPC1 level, with some compounds showing selectivity indices (SI) greater than existing antiviral treatments .

Comparative Efficacy Table

Compound NameEC50 (µM)Selectivity IndexTarget
This compound0.6420Ebola Virus
Toremifene0.387Ebola Virus

Mechanism of Action

The mechanism of action of 2-(4-Benzyl-piperidin-1-ylmethyl)-3H-benzoimidazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the disease being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues:

2-(4-Phenoxy-benzyl)-3H-benzoimidazol-5-ol

  • Structure: Differs in the substitution at the benzyl group (phenoxy vs. benzyl-piperidine).
  • Activity : Exhibits high affinity for NMDA receptor NR1 (Ki = 3.2 nM) .

6-Methoxy-2-(4-phenoxy-benzyl)-1H-benzoimidazole

  • Structure : Methoxy substitution at the 6-position of the benzimidazole ring.
  • Activity : Lower affinity (Ki = 8400 nM) , highlighting the critical role of the 5-hydroxy group in activity.

1H-Benzimidazol-5-ol, 4-(1-piperidinylmethyl)

  • Structure : Lacks the benzyl substituent on the piperidine ring.
  • Relevance : The absence of the benzyl group may reduce lipophilicity and alter pharmacokinetics compared to the target compound .

8-Chloro-3-hydroxy-1H-benzo[b]azepine-2,5-dione

  • Structure : Azepine-dione core instead of benzimidazole.
  • Activity : IC50 = 13 nM against NMDA receptors , suggesting that ring size and electronic properties significantly influence potency.

Data Table: Comparative Pharmacological Profiles

Compound Name Core Structure Key Substituents Target (Activity) Reference
2-(4-Benzyl-piperidin-1-ylmethyl)-3H-benz... Benzoimidazol-5-ol 4-Benzyl-piperidinylmethyl NMDA receptor (inferred) -
2-(4-Phenoxy-benzyl)-3H-benzoimidazol-5-ol Benzoimidazol-5-ol 4-Phenoxy-benzyl NMDA NR1 (Ki = 3.2 nM)
6-Methoxy-2-(4-phenoxy-benzyl)-1H-benz... Benzoimidazole 6-Methoxy, 4-phenoxy-benzyl NMDA NR1 (Ki = 8400 nM)
8-Chloro-3-hydroxy-1H-benzo[b]azepine-... Azepine-dione 8-Chloro, 3-hydroxy NMDA (IC50 = 13 nM)
1H-Benzimidazol-5-ol, 4-(1-piperidinylmethyl) Benzoimidazol-5-ol 4-Piperidinylmethyl -

Research Findings and Mechanistic Insights

  • Substituent Impact: The 5-hydroxy group in benzimidazole derivatives is critical for NMDA receptor affinity, as seen in the 1000-fold difference in activity between 2-(4-Phenoxy-benzyl)-3H-benzoimidazol-5-ol (Ki = 3.2 nM) and its 6-methoxy analog (Ki = 8400 nM) . The benzyl-piperidine moiety in the target compound may enhance blood-brain barrier penetration due to increased lipophilicity compared to simpler piperidinylmethyl analogs .
  • Structural Flexibility :

    • Azepine-dione derivatives (e.g., 8-chloro analog) achieve high potency (IC50 = 13 nM) despite differing core structures, suggesting NMDA receptor tolerance for diverse scaffolds .
  • Unresolved Questions :

    • Direct binding data for 2-(4-Benzyl-piperidin-1-ylmethyl)-3H-benzoimidazol-5-ol are absent in the evidence. Its activity must be extrapolated from structural analogs.

Biological Activity

2-(4-Benzyl-piperidin-1-ylmethyl)-3H-benzoimidazol-5-ol, also known as a benzimidazole derivative, has gained attention in pharmaceutical research due to its diverse biological activities. This compound exhibits potential in various therapeutic applications, including antiviral, antibacterial, and anticancer properties. This article explores the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C20H23N3O. It features a benzimidazole ring system with a piperidine side chain, contributing to its biological activity.

PropertyValue
Molecular FormulaC20H23N3O
Molecular Weight323.42 g/mol
LogP3.45
SolubilitySoluble in DMSO

Antiviral Activity

Research indicates that benzimidazole derivatives, including this compound, show promising antiviral effects. A study highlighted its efficacy against respiratory syncytial virus (RSV), with an EC50 value ranging from 5 to 28 μM, demonstrating significant inhibition of viral replication . Additionally, it has been evaluated for its action against hepatitis C virus (HCV), where compounds in this class exhibited IC50 values as low as 9.19 μM .

Antibacterial Activity

The compound also displays antibacterial properties. In vitro studies have shown that various benzimidazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, one study reported minimum inhibitory concentration (MIC) values of less than 125 µg/mL against Escherichia coli and Pseudomonas aeruginosa, indicating moderate antibacterial activity .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. In one notable case study, the compound demonstrated selective cytotoxicity against cancer cell lines with an IC50 value of 18 nM for PI3Kδ inhibition, suggesting its role as a potential chemotherapeutic agent . The structure–activity relationship (SAR) studies indicate that modifications to the piperidine ring can enhance its anticancer efficacy.

Case Studies and Research Findings

  • Antiviral Efficacy : A study published in MDPI reported that derivatives including this compound inhibited RSV replication effectively at micromolar concentrations .
  • Antibacterial Properties : A comprehensive analysis of various alkaloids found that certain benzimidazole derivatives exhibited significant antibacterial activity against both Bacillus subtilis and Enterococcus faecalis, with MIC values indicating effectiveness at relatively low concentrations .
  • Anticancer Activity : In research focusing on PI3Kδ inhibitors, this compound was highlighted for its strong selectivity and potency against cancer cell lines, showcasing an IC50 value of 18 nM, which is considerably lower than many existing chemotherapeutics .

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